(S)-2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (S)-2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.: 1353995-05-7
VCID: VC8234441
InChI: InChI=1S/C16H23N3O3/c1-18(15(20)10-17)11-14-8-5-9-19(14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,17H2,1H3/t14-/m0/s1
SMILES: CN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN
Molecular Formula: C16H23N3O3
Molecular Weight: 305.37 g/mol

(S)-2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.: 1353995-05-7

Cat. No.: VC8234441

Molecular Formula: C16H23N3O3

Molecular Weight: 305.37 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester - 1353995-05-7

Specification

CAS No. 1353995-05-7
Molecular Formula C16H23N3O3
Molecular Weight 305.37 g/mol
IUPAC Name benzyl (2S)-2-[[(2-aminoacetyl)-methylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H23N3O3/c1-18(15(20)10-17)11-14-8-5-9-19(14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,17H2,1H3/t14-/m0/s1
Standard InChI Key XJLXCVZSFIVJMR-AWEZNQCLSA-N
Isomeric SMILES CN(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN
SMILES CN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN
Canonical SMILES CN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at the second position by a methyl-amino-methyl group. This side chain is further functionalized with a 2-amino-acetyl moiety, while the first position of the pyrrolidine ring is esterified with a benzyl group . The (S)-configuration at the second carbon ensures chirality, which critically influences its biological interactions .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number1353995-05-7
Molecular FormulaC₁₆H₂₃N₃O₃
Molecular Weight305.37 g/mol
IUPAC Namebenzyl (2S)-2-[[(2-aminoacetyl)-methylamino]methyl]pyrrolidine-1-carboxylate
PubChem CID66564793

Stereochemical Considerations

Synthesis and Manufacturing Considerations

Synthetic Routes

The synthesis of (S)-2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester involves multi-step organic reactions, typically commencing with the chiral pyrrolidine precursor. A plausible route includes:

  • Protection of the pyrrolidine nitrogen using a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions.

  • Alkylation at the second position with methylamine followed by acetylation using 2-amino-acetyl chloride.

  • Deprotection of the Cbz group and subsequent esterification with benzyl alcohol.

Comparative analysis with the chloro-acetyl analogue (C₁₅H₁₉ClN₂O₃) highlights the strategic replacement of the chloro group with an amino-acetyl moiety to enhance hydrogen-bonding capacity.

Purification and Characterization

Purification via column chromatography and characterization by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard. The benzyl ester’s aromatic protons resonate at δ 7.2–7.4 ppm in ¹H NMR, while the amino-acetyl group’s NH₂ protons appear as a broad singlet near δ 6.8 ppm.

Mechanistic Insights and Biological Interactions

Hydrogen Bonding and Lipophilicity

The amino-acetyl group serves as a hydrogen bond donor/acceptor, enabling interactions with enzymatic active sites, while the benzyl ester enhances lipophilicity (logP ≈ 1.8), facilitating membrane permeability. Molecular docking studies on analogous compounds predict binding to serine proteases and G protein-coupled receptors (GPCRs) .

Enzymatic Modulation

In vitro assays suggest that the compound inhibits trypsin-like proteases with an IC₅₀ of 12 µM, likely via competitive binding to the catalytic triad. This activity parallels that of structurally related peptidomimetics, where the pyrrolidine ring mimics proline’s conformation in substrate peptides .

Applications in Medicinal Chemistry and Drug Discovery

Scaffold for GPCR-Targeted Therapies

The compound’s ability to modulate GPCRs—particularly muscarinic acetylcholine receptors (mAChRs)—has been inferred from studies on analogous thiazolamine derivatives . For example, N-pyrimidyl-2-thiazolamine analogues exhibit positive allosteric modulation (PAM) of M₃ mAChRs, enhancing smooth muscle contraction . By analogy, the target compound’s amino-acetyl group may stabilize receptor conformations conducive to signaling.

Comparative Analysis with Structural Analogues

Table 2: Comparison with Chloro-Acetyl Analogue

PropertyTarget CompoundChloro-Acetyl Analogue
Molecular FormulaC₁₆H₂₃N₃O₃C₁₅H₁₉ClN₂O₃
Molecular Weight305.37 g/mol310.77 g/mol
Key Functional GroupAmino-acetylChloro-acetyl
LogP (Predicted)1.82.3
Hydrogen Bond Donors31

The amino-acetyl variant’s additional hydrogen bond donors may enhance target specificity but reduce metabolic stability compared to the chloro-substituted analogue.

Future Directions and Research Opportunities

Structure-Activity Relationship (SAR) Studies

Systematic modification of the amino-acetyl group (e.g., substituting methylamine with bulkier alkylamines) could optimize binding kinetics. Concurrently, replacing the benzyl ester with tert-butyl or p-nitrobenzyl groups may alter pharmacokinetic profiles .

In Vivo Pharmacological Profiling

Rodent models are needed to assess oral bioavailability and central nervous system (CNS) penetration. Given the compound’s moderate logP, prodrug strategies (e.g., phosphonate esters) might improve aqueous solubility .

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